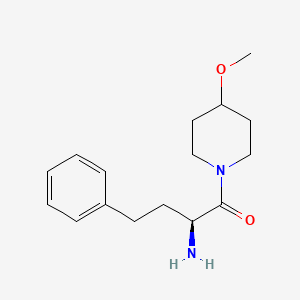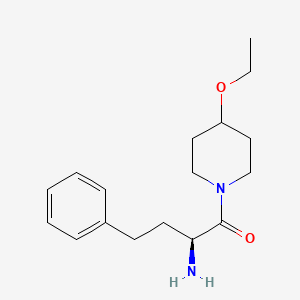![molecular formula C12H18ClNO B6632807 (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "compound X" in the scientific literature.
Mécanisme D'action
The exact mechanism of action of (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This modulation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of various signaling pathways, the inhibition of certain enzymes, and the activation of certain receptors. These effects can lead to changes in cellular function and can have implications for various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol in lab experiments is its versatility. This compound can be used in a variety of different experimental setups and can be easily modified to suit different research needs. However, one limitation of using this compound is its cost. It can be expensive to synthesize and isolate this compound, which can limit its use in certain research settings.
Orientations Futures
There are many potential future directions for research involving (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol. One area of research that shows promise is the development of new drugs based on this compound. Another potential direction is the further exploration of the compound's neuroprotective properties and its potential use in the treatment of neurological diseases. Additionally, there is a need for further research into the compound's mechanism of action and its effects on various signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-chloro-2-methylbenzylamine with (S)-2-butanone in the presence of a catalyst. The resulting product is then purified and isolated to obtain the final compound.
Applications De Recherche Scientifique
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Propriétés
IUPAC Name |
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(8-15)14-7-10-4-5-11(13)6-9(10)2/h4-6,12,14-15H,3,7-8H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFTEAMKMPBOI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)



![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
